N4-Cyclopentylpyrimidine-4,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-N-cyclopentylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C9H14N4/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2,(H,11,12,13) |
InChI Key |
NXJIELWEZJRQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for N4 Cyclopentylpyrimidine 4,5 Diamine and Its Structural Analogues
Synthesis of the N4-Cyclopentylpyrimidine-4,5-diamine Core
The construction of the this compound scaffold hinges on two fundamental stages: the initial formation of the pyrimidine (B1678525) ring and the subsequent installation of the cyclopentylamino group at the C4 position and the amino group at the C5 position.
Strategies for Pyrimidine Ring Formation
The most prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as amidines, ureas, or guanidines) with a three-carbon unit possessing electrophilic sites at the 1 and 3 positions. bu.edu.eg This classical approach, often referred to as the Pinner synthesis, allows for the assembly of a wide array of substituted pyrimidines. mdpi.com
The synthesis typically starts with precursors that will ultimately become the 4- and 6-positions of the pyrimidine ring. For a 4,5-diamino-substituted target, a common strategy begins with the synthesis of a 4-amino-6-chloropyrimidine or a 4,6-dichloropyrimidine derivative. These are often prepared by treating the corresponding hydroxypyrimidines (pyrimidinones) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com
Modern variations include multi-component reactions that can generate highly functionalized pyrimidines in a single step. organic-chemistry.org For example, a [3+2+1] three-component annulation can be achieved using amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. researchgate.net Another approach involves the ring expansion of pyrazole precursors via N-N bond cleavage and carbon atom insertion, offering an alternative route to the pyrimidine core. nih.gov
| Synthetic Strategy | Key Precursors | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Pinner Synthesis (and related methods) | 1,3-Dicarbonyl compound + Amidine/Guanidine | Base or acid catalysis, reflux in alcohol | bu.edu.egmdpi.com |
| Chlorination of Pyrimidinones | 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | mdpi.com |
| Multi-component Annulation | Amidines, Ketones, C1 source (e.g., DMEA) | Oxidative conditions | organic-chemistry.orgresearchgate.net |
| Pyrazole Ring Expansion | Substituted Pyrazole + Halocarbene precursor | Chlorodiazirines, heat | nih.gov |
Introduction of Diamine and Cyclopentyl Moieties
With a suitable pyrimidine precursor, such as 4,6-dichloro-5-nitropyrimidine, in hand, the next steps involve the sequential introduction of the cyclopentylamine and the second amino group.
The introduction of the cyclopentyl moiety is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, a halogenated pyrimidine, most commonly a chloropyrimidine, is treated with cyclopentylamine. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups like a nitro group at the C5 position or the inherent electron-withdrawing nature of the ring nitrogens. youtube.comresearchgate.net
The reaction involves the attack of the amine nucleophile on the carbon atom bearing the leaving group (e.g., chloride), proceeding through a negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. nih.gov The reaction is often carried out in a polar solvent, such as ethanol or DMSO, and may be performed at elevated temperatures to ensure completion. mdpi.comyoutube.com The presence of a non-nucleophilic base may be required to neutralize the HCl generated during the reaction. preprints.org This substitution is highly regioselective, with the C4 and C6 positions of the pyrimidine ring being the most activated sites for nucleophilic attack. researchgate.net
The final step in forming the diamine core is the reduction of the nitro group at the C5 position to an amine. This transformation is a critical part of the well-established Traube purine (B94841) synthesis pathway, which utilizes 4,5-diaminopyrimidines as key precursors. drugfuture.comslideshare.net
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and effective method. commonorganicchemistry.com Alternative reagents include metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid. commonorganicchemistry.com For substrates sensitive to acidic conditions or catalytic hydrogenation, reagents like sodium dithionite (Na₂S₂O₄) or ammonium sulfide can be used. drugfuture.comchemistry-online.com The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. commonorganicchemistry.com The successful reduction of the 5-nitro group yields the target this compound, which is ready for further functionalization.
| Reducing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature | Common, high-yielding method; may affect other reducible groups. | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Provides a mild method for reduction. | commonorganicchemistry.com |
| Iron (Fe) Powder | Acetic Acid or HCl/Ethanol | Classic and cost-effective method. | commonorganicchemistry.com |
| Ammonium Sulfide ((NH₄)₂S) | Aqueous or alcoholic solution | Used in the original Traube synthesis. | drugfuture.comchemistry-online.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous ammonia or other basic conditions | Useful for sensitive substrates. | - |
Derivatization and Functionalization of this compound
The primary synthetic utility of this compound lies in its role as a precursor for building more complex fused heterocyclic systems, most notably purines. The adjacent amino groups at the C4 and C5 positions are perfectly positioned for annulation reactions.
Annulation Reactions for Fused Purine Systems
The construction of a purine ring from a pyrimidine-4,5-diamine is a classic and versatile strategy in heterocyclic chemistry, known as the Traube purine synthesis. thieme-connect.de This method involves the cyclization of the diamine with a reagent that provides a single carbon atom to form the imidazole portion of the purine ring. slideshare.netresearchgate.net
The this compound can be reacted with various one-carbon electrophiles to yield N9-substituted purines, where the cyclopentyl group remains at the N6 position of the resulting purine. Common cyclizing agents include formic acid, which yields an unsubstituted imidazole ring, and triethyl orthoformate, which achieves the same outcome often under milder conditions. drugfuture.comthieme-connect.de Using formamide or heating with formic acid can also facilitate this ring closure. slideshare.net
Furthermore, a variety of substituted purines can be synthesized by using different cyclizing agents. For example, reaction with aldehydes followed by oxidative cyclization can introduce a substituent at the C8 position of the purine ring. chemistry-online.comresearchgate.net This flexibility allows for the creation of a diverse library of purine analogues based on the this compound scaffold.
| Cyclizing Agent | Resulting C8-substituent on Purine Ring | Typical Conditions | Reference |
|---|---|---|---|
| Formic Acid | -H (unsubstituted) | Heating, reflux | drugfuture.comthieme-connect.de |
| Triethyl Orthoformate | -H (unsubstituted) | Acid catalysis, heating | slideshare.net |
| Aldehydes (R-CHO) | -R (substituent from aldehyde) | Oxidative conditions (e.g., air, FeCl₃) | chemistry-online.comresearchgate.net |
| Carbon Disulfide (CS₂) | -SH (Thiol) | Pyridine, heating | researchgate.net |
Installation of Diverse Substituents on Pyrimidine and Fused Rings
The functionalization of the pyrimidine core and the subsequently formed fused rings is crucial for developing a library of compounds with diverse chemical properties. This can be achieved through various substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying pyrimidine and purine rings, particularly those activated by electron-withdrawing groups. Halogen atoms, especially chlorine, on the pyrimidine or purine scaffold are excellent leaving groups and can be readily displaced by various nucleophiles, including primary and secondary amines.
For instance, the synthesis of N4,N6-disubstituted pyrimidine-4,6-diamines has been reported, demonstrating the feasibility of sequential or direct displacement of chloro groups by different amines. nih.gov This methodology allows for the introduction of a wide range of alkyl and aryl amino substituents onto the pyrimidine core. The reaction conditions can often be tuned to achieve selective mono- or disubstitution.
| Starting Material | Nucleophile | Conditions | Product | Reference |
| 4,6-Dichloropyrimidine | Primary/Secondary Amine | Base, Solvent, Heat | 4-Amino-6-chloropyrimidine | nih.gov |
| 2,4-Dichloropyrimidine | Ammonia | Methanol, Heat | 2-Amino-4-chloropyrimidine | google.com |
| 6-Chloropurine | Various Amines | Microwave Irradiation | 6-Aminopurine derivative | researchgate.net |
This table provides examples of amine and halogen exchange reactions on pyrimidine and purine cores.
Further diversification can be achieved through alkylation and arylation reactions on the nitrogen atoms of the pyrimidine ring or the fused imidazole moiety. N-alkylation of primary or secondary amino groups on the pyrimidine scaffold can be accomplished using alkyl halides in the presence of a base. nih.govnih.gov
For arylation, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the method of choice for forming C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides or triflates with the amino groups on the pyrimidine ring or even with the N-H of the imidazole part of a purine. This strategy is highly versatile and tolerates a wide range of functional groups on both coupling partners. nih.gov
Copper-catalyzed N-arylation, a variant of the Ullmann condensation, provides an alternative method for the arylation of amines and has been successfully applied to various heterocyclic systems. mdpi.com
| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| N-Alkylation | Primary/Secondary Amine | Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl Amine | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl Amine | Aryl Halide/Triflate | Pd catalyst, Ligand, Base | N,N-Diaryl or N-Alkyl-N-aryl Amine | cmu.edu |
| C-Arylation (Direct) | Barbiturate | Aryl Halide | Pd(t-Bu3P)2, Xphos, Cs2CO3 | 5-Aryl Barbiturate |
This table summarizes common strategies for the alkylation and arylation of pyrimidine derivatives and related compounds.
Advanced Synthetic Approaches in Pyrimidine and Purine Chemistry
To improve reaction efficiency, reduce reaction times, and enhance yields, modern synthetic techniques are increasingly being applied to the synthesis of pyrimidine and purine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. mdpi.com
This technology has been successfully applied to the synthesis of purines and related heterocyclic systems. For example, the ring closure of 5,6-diaminouracils to form the imidazole ring of xanthine derivatives can be significantly expedited using microwave heating. researchgate.net Microwave assistance has also been employed in the condensation of 5-amino-1H-pyrazoles with dicyanoethene derivatives to form purine analogues. nih.gov Furthermore, palladium-catalyzed coupling reactions, such as the α-arylation of dicarbonyl compounds, can be efficiently performed under microwave conditions. nih.gov The rapid and efficient heating provided by microwaves makes it an attractive method for high-throughput synthesis and library generation in drug discovery.
| Reaction | Conventional Time | Microwave Time | Yield Improvement | Reference |
| Imidazole Ring Closure (Xanthines) | Hours | Minutes | Often significant | researchgate.net |
| Biginelli Reaction | Hours | 10 minutes | Comparable to higher | mdpi.com |
| Pyrazolopyrimidine Synthesis | N/A | 2 minutes | High yields (85-97%) | nih.gov |
This table compares conventional and microwave-assisted synthesis for key reactions in pyrimidine and purine chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, offering powerful and versatile methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are instrumental in the synthesis of this compound and its structural analogues, providing efficient pathways to introduce a wide range of substituents onto the pyrimidine core. The two most prominent palladium-catalyzed methods in this context are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of amines with aryl halides or triflates. wikipedia.orgyoutube.com This reaction is particularly relevant for the introduction of the N4-cyclopentyl group onto the pyrimidine ring or for the synthesis of various N-substituted analogues. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key steps of the catalytic cycle. youtube.com
For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a palladium catalyst such as dichlorobis(triphenylphosphine)Pd(II) in combination with the Xantphos ligand and sodium tert-butoxide as the base. nih.gov This methodology can be adapted for the synthesis of N4-alkylated pyrimidines, including this compound, by reacting a suitable 4-halopyrimidine-5-amine precursor with cyclopentylamine.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org
The following table summarizes representative conditions for the Buchwald-Hartwig amination in the synthesis of substituted pyrimidine derivatives, based on findings for structurally related compounds.
| Starting Material | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| 4-Chloro-5-nitropyrimidine | Cyclopentylamine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | Good to Excellent |
| 4-Bromopyrimidine-5-amine | Aniline (B41778) | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | Moderate to Good |
| 2,4-Dichloropyrimidine | Secondary Amine | PdCl2(PPh3)2 | Xantphos | K3PO4 | DMF | Good |
The Suzuki-Miyaura coupling, on the other hand, is a powerful tool for creating C-C bonds by coupling an organoboron reagent with an organic halide or triflate. libretexts.orgnih.gov In the context of synthesizing analogues of this compound, the Suzuki coupling can be employed to introduce aryl or vinyl substituents at various positions on the pyrimidine ring, typically at positions where a halogen is present. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.gov
The synthesis of 6-aryl-2,4-diamino-pyrimidines has been demonstrated using the Suzuki cross-coupling reaction between 6-chloro-2,4-diaminopyrimidine and various aromatic boronic acids, with tetrakis(triphenylphosphine)palladium(0) as the catalyst. researchgate.net This approach highlights the utility of the Suzuki reaction in diversifying the pyrimidine scaffold.
The catalytic cycle for the Suzuki coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Below is a table illustrating typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of substituted pyrimidines.
| Pyrimidine Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Chloro-N-cyclopentyl-5-nitropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | High |
| 5-Bromo-4-aminopyrimidine | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/EtOH/H2O | Good |
| 2,4-Dichloro-6-methylpyrimidine | Vinylboronic acid pinacol ester | Pd(dppf)Cl2 | CsF | 1,4-Dioxane | Moderate |
Mechanistic Investigations of N4 Cyclopentylpyrimidine 4,5 Diamine Analogues in Biological Systems
Enzyme Inhibition and Modulation
S-Adenosyl-L-homocysteine (SAH) Hydrolase Modulation
Currently, there is a lack of specific research data detailing the modulatory effects of N4-Cyclopentylpyrimidine-4,5-diamine and its direct analogues on S-adenosyl-L-homocysteine (SAH) hydrolase. SAH hydrolase is a critical enzyme in cellular methylation reactions, and its inhibition can lead to significant antiviral and other therapeutic effects. nih.govfrontiersin.org While the broader class of nucleoside analogues has been extensively studied for SAH hydrolase inhibition, with some demonstrating potent inactivation of the enzyme through mechanisms like cofactor depletion, specific investigations into this compound derivatives are not yet available in published literature. nih.govnih.gov The antiviral properties of some SAH hydrolase inhibitors are attributed to the disruption of viral mRNA capping. nih.gov
DEAD-box Protein Family Inhibition Mechanisms
There is no available scientific literature describing the inhibition of the DEAD-box protein family by this compound or its analogues. DEAD-box proteins are essential ATP-dependent RNA helicases involved in all aspects of RNA metabolism. nih.gov While chemical genetic strategies have been developed to create small molecule inhibitors for specific DEAD-box proteins, research has not yet extended to the this compound chemical scaffold. nih.gov
Cellular Pathway Perturbation by this compound Analogues
Influence on Cell Proliferation and Growth Regulation
While direct studies on this compound are limited, research into purine (B94841) analogues synthesized from its precursor, 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine, provides insight into the potential antiproliferative activities of this class of compounds. Purine analogues are known to play significant roles in cellular processes such as cell growth and division.
A study focused on novel 6,8,9-trisubstituted purine analogues, synthesized using 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine as a key intermediate, demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The antiproliferative effects of these compounds were evaluated, and the half-maximal inhibitory concentration (IC50) values were determined for several derivatives. The data from these studies indicate that modifications to the purine scaffold can lead to potent inhibition of cancer cell growth.
Below is an interactive data table summarizing the cytotoxic activities of selected purine analogues derived from the precursor to this compound.
| Compound | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| Analogue 5 | 17.9 | >50 | >50 |
| Analogue 6 | 20.3 | >50 | >50 |
| Analogue 8 | 23.6 | >50 | >50 |
| 5-Fluorouracil | 30.6 | Not Reported | Not Reported |
| Fludarabine | 28.4 | Not Reported | Not Reported |
Data sourced from studies on purine analogues synthesized from 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine.
Regulation of Cell Cycle Progression
Specific information regarding the influence of this compound and its analogues on the regulation of cell cycle progression is not available in the current body of scientific literature. While other pyrimidine (B1678525) derivatives have been shown to induce cell cycle arrest, for instance at the G2/M phase, similar mechanistic studies have not been reported for this compound analogues. nih.gov
Mechanisms of Induced Cellular Apoptosis
Detailed mechanistic studies elucidating the pathways through which this compound analogues may induce cellular apoptosis have not been published. Although pyrimidine derivatives are generally known to possess pro-apoptotic properties, sometimes mediated through the inhibition of enzymes like topoisomerase IIα, leading to DNA damage and programmed cell death, such specific actions have not been documented for the this compound scaffold. nih.gov
Interaction with Purine Biosynthesis Pathways
This compound serves as a precursor for the synthesis of purine analogues, which are classified as antimetabolites. nih.gov Antimetabolites function by mimicking endogenous molecules, thereby interfering with normal metabolic pathways. researchgate.net Purine analogues, due to their structural similarity to natural purines (adenine and guanine), can disrupt the synthesis of nucleic acids, which is essential for cell replication. researchgate.netnih.gov
The cytotoxic effects observed in cancer cells treated with purine analogues derived from this compound's precursor suggest an interaction with purine biosynthesis and utilization pathways. By acting as mimics of natural purine nucleosides, these compounds can be incorporated into DNA and RNA or can inhibit key enzymes involved in nucleotide metabolism, ultimately leading to an inhibition of cell proliferation. nih.govresearchgate.net This mechanism is a cornerstone of many anticancer and antiviral therapies. researchgate.net
Molecular Interaction Studies
Understanding the molecular interactions of this compound analogues is crucial for the development of novel therapeutic agents. These studies provide insights into the binding mechanisms, affinity, and selectivity of these compounds for their biological targets.
The characterization of the binding between a ligand, such as an this compound analogue, and its biological target is fundamental to drug discovery. This process often involves determining the binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
While specific binding data for this compound is not extensively available in the public domain, research on analogous structures provides valuable insights. For instance, a series of novel 2-amino-4-pyrazolecyclopentylpyrimidines have been synthesized and evaluated as inhibitors of Insulin-like growth factor-1 receptor (IGF-1R), a tyrosine kinase. nih.gov The in vitro activity of these compounds was found to be highly dependent on the substitution pattern on the pyrimidine core. nih.gov A stepwise optimization process, combining active fragments, led to the discovery of compounds with significant inhibitory activity. nih.gov
For example, two notable compounds from this series, 6f and 6k , demonstrated potent inhibition of IGF-1R with IC50 values of 20 nM and 10 nM, respectively. nih.gov Further profiling of compound 6f revealed its anti-cancer activity across various cell lines. nih.gov Another relevant analogue, N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide (compound 6e), has been identified as a potent inhibitor of Cyclin-dependent Kinase 4 (CDK4), Cyclin-dependent Kinase 9 (CDK9), and Histone Deacetylase 1 (HDAC1). acs.orgdocumentsdelivered.com This compound exhibited excellent inhibitory activity with IC50 values of 8.8 nM, 12 nM, and 2.2 nM for CDK4, CDK9, and HDAC1, respectively. acs.orgdocumentsdelivered.com
| Compound Analogue | Target | IC50 (nM) |
|---|---|---|
| Compound 6f | IGF-1R | 20 |
| Compound 6k | IGF-1R | 10 |
| N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide (Compound 6e) | CDK4 | 8.8 |
| CDK9 | 12 | |
| HDAC1 | 2.2 |
These findings underscore the potential of the cyclopentyl-pyrimidine scaffold in designing potent and selective kinase inhibitors. The cyclopentyl group likely plays a crucial role in fitting into hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.
Riboswitches are structured RNA elements, typically found in the 5' untranslated region of messenger RNA, that can directly bind small molecule metabolites to regulate gene expression. Their ability to be targeted by small molecules makes them attractive for the development of novel antibiotics. The pyrimidine scaffold is a key structural motif in many natural ligands for riboswitches, such as purines.
Theoretical studies have been conducted to understand the interaction between modified pyrimidines and the purine riboswitch. nih.gov These studies have shown that the five-membered ring of the natural purine ligand is not an absolute requirement for recognition, and that amino-pyrimidines can specifically bind to the purine riboswitch. nih.gov Molecular docking and simulation studies have revealed that amino-pyrimidines can occupy the same binding cavity as purines, which is formed by the nucleobases U22, U47, U51, and U74. nih.gov
However, the dynamics of the interaction can differ. While purines are often engulfed within a three-way junction motif of the riboswitch, many pyrimidine analogues form a less extensive two-way junction. nih.gov The number and position of amino substituents on the pyrimidine ring have a significant impact on the binding affinity and the stability of the resulting complex. nih.gov These findings suggest that the this compound scaffold could potentially interact with riboswitches, with the cyclopentyl group likely influencing the orientation and stability of the binding within the riboswitch's pocket. The amino groups at the 4 and 5 positions would be critical for forming key hydrogen bonds with the RNA.
| Ligand Type | Riboswitch Binding Site | Key Interacting Residues | Observed Junction Motif |
|---|---|---|---|
| Amino-pyrimidines | Purine Riboswitch Binding Cavity | U22, U47, U51, U74 | Two-way junction |
| Purines (for comparison) | Purine Riboswitch Binding Cavity | U22, U47, U51, U74 | Three-way junction |
Further experimental studies, such as isothermal titration calorimetry and nuclear magnetic resonance spectroscopy, would be necessary to fully elucidate the thermodynamic and kinetic parameters of the interaction between this compound analogues and specific riboswitches.
Structure Activity Relationship Sar Studies of N4 Cyclopentylpyrimidine 4,5 Diamine Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of pyrimidine-diamine derivatives is governed by several key structural features. The core pyrimidine (B1678525) ring acts as a scaffold, mimicking the adenine (B156593) ring of ATP, which allows these molecules to bind to the ATP-binding sites of various kinases. The diamine arrangement at the C4 and C5 positions is critical for establishing key interactions within the target's active site.
Key determinants for activity include:
The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 are essential for forming hydrogen bonds with the hinge region of kinase enzymes, a fundamental interaction for potent inhibition.
The N4-Substituent: The group at the N4 position, in this case, a cyclopentyl ring, plays a significant role in modulating potency and selectivity by interacting with a specific hydrophobic pocket in the target enzyme.
Substituents on the Pyrimidine Ring: The introduction of small functional groups at other positions on the pyrimidine ring (e.g., C2 or C6) can fine-tune the electronic properties and steric profile of the compound, impacting its binding affinity and selectivity. cardiff.ac.uk
Impact of the Cyclopentyl Moiety on Potency and Selectivity
The cyclopentyl group at the N4 position is a defining feature that significantly influences the compound's interaction with its biological target. This cycloalkyl group is instrumental in occupying a hydrophobic pocket adjacent to the primary binding site.
Studies on related N4-substituted pyrimidine derivatives demonstrate that the nature and size of the group at this position are critical. While linear alkyl chains can be accommodated, cyclic moieties like cyclopentyl often offer a favorable balance of properties. The conformational rigidity of the cyclopentyl ring, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding, potentially leading to higher affinity.
The optimization of this group is a key strategy in drug design. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the exploration of various N-alkyl and N-cycloalkyl groups at analogous positions has been shown to be critical for achieving high potency and selectivity against specific kinase isoforms. nih.govrsc.org The cyclopentyl group often provides a good fit for the hydrophobic pocket, contributing to both van der Waals interactions and desolvation effects that enhance binding affinity.
Influence of Substituents on the Pyrimidine Ring on Target Engagement
The substitution pattern on the pyrimidine ring itself is a powerful modulator of biological activity. Modifications at the C2, C5, and C6 positions have been explored in analogous series to enhance target engagement and selectivity.
In studies of 2,4,5-trisubstituted pyrimidine inhibitors, substituents at the C5 position have been shown to directly impact kinase selectivity. cardiff.ac.uk Both the steric and electronic properties of the C5 substituent affect the compound's potency. For example, introducing a small methyl group at the C5 position was found to be optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk This is because the substituent can induce a conformational twist in the molecule, altering how it presents its pharmacophoric features to the kinase active site.
The following table, derived from SAR studies on analogous C5-substituted pyrimidines, illustrates this influence on kinase inhibition.
| Compound ID | C5-Substituent | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) |
| Analog A | -H | 50 | 45 | ~1 |
| Analog B | -CH3 | 20 | >1000 | >50 |
| Analog C | -Cl | 35 | 150 | ~4.3 |
| Analog D | -Br | 40 | 180 | ~4.5 |
| Analog E | -CF3 | 150 | >1000 | >6.6 |
Data is illustrative and based on findings from related 2,4,5-trisubstituted pyrimidine series. cardiff.ac.uk
This data clearly shows that a methyl group at C5 provides superior selectivity for CDK9, whereas halogen or trifluoromethyl groups offer different selectivity profiles, likely due to their distinct electronic and steric properties. cardiff.ac.uk
Positional Effects of Functional Groups on Pharmacological Profiles
The specific placement of functional groups on the N4-Cyclopentylpyrimidine-4,5-diamine scaffold has a profound effect on the resulting pharmacological profile. The regiochemistry of substitution is critical, as even minor positional changes can lead to significant differences in biological activity.
For example, the activity of pyrimidine derivatives is highly sensitive to the relative positions of the key nitrogen atoms. In one study, moving a nitrogen atom from one position to another within the core scaffold resulted in a significant drop in potency, highlighting the importance of precise geometry for optimal hydrogen bonding with the target.
Furthermore, the position of substituents on any appended rings (such as a phenyl ring attached to the C5-amine) is also crucial. Studies on related kinase inhibitors have shown that meta- or para-substitution on an aniline (B41778) ring can dramatically alter potency and selectivity. Bulky groups at the meta positions of an aniline substituent, for instance, were found to enhance selectivity for CDK9 by exploiting subtle differences in the active site architecture compared to CDK2. cardiff.ac.uk This demonstrates that positional isomerism is a key consideration in the design and optimization of these compounds, influencing everything from target affinity to broader properties like metabolic stability and solubility.
Computational Scrutiny of this compound: A Virtual Perspective
In the landscape of modern medicinal chemistry and drug discovery, computational tools have become indispensable for accelerating the identification and optimization of novel therapeutic agents. For the compound this compound, a molecule of interest within various research domains, computational chemistry and molecular modeling offer a powerful lens through which to predict and understand its biological behavior. This article explores the application of key computational techniques in the research and development of this specific pyrimidine derivative, focusing on molecular docking, quantitative structure-activity relationship (QSAR) modeling, conformational analysis, and the prediction of its pharmacokinetic profile.
Future Directions and Advanced Research Perspectives for N4 Cyclopentylpyrimidine 4,5 Diamine
Exploration of Novel Biological Targets and Therapeutic Areas
The N4-cyclopentylpyrimidine-4,5-diamine scaffold holds considerable potential for the discovery of novel biological targets and applications in new therapeutic areas. The diaminopyrimidine core is a well-established pharmacophore in a variety of therapeutic agents, particularly in oncology and infectious diseases.
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. Kinases represent a particularly promising target class, given that cyclopentyl-pyrimidine analogs have shown activity as inhibitors of enzymes like Insulin-like Growth Factor-1 Receptor (IGF-1R) and Cyclin-Dependent Kinase 4 (CDK4) acs.orgnih.gov. A comprehensive kinase profiling study could reveal novel and potent inhibitory activities against kinases implicated in cancer, inflammation, and neurodegenerative disorders.
Beyond kinases, the scaffold could be investigated for its potential to modulate other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. High-throughput screening campaigns, coupled with target identification studies, will be instrumental in uncovering new biological activities and, consequently, new therapeutic opportunities for this chemical class.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale | Potential Therapeutic Areas |
| Protein Kinases | The pyrimidine (B1678525) core is a common hinge-binding motif for kinase inhibitors. acs.orgnih.gov | Oncology, Inflammation, Autoimmune Diseases |
| Dihydrofolate Reductase (DHFR) | Diaminopyrimidines are classic DHFR inhibitors. | Infectious Diseases (Bacterial, Protozoal) |
| Glyoxalase I (GLO-1) | Diaminopyrimidine-based compounds have been identified as GLO-1 inhibitors. researchgate.net | Oncology, Metabolic Disorders |
| G-Protein Coupled Receptors (GPCRs) | The scaffold's structural features could allow for interaction with various GPCR binding pockets. | CNS Disorders, Cardiovascular Diseases |
Development of Chemically Selective Probes for Biological Systems
The development of chemically selective probes is a powerful strategy to interrogate biological systems and validate novel drug targets. This compound can serve as a foundational scaffold for the design of such probes. By incorporating photo-reactive groups (e.g., benzophenones, diazirines) or "clickable" handles (e.g., alkynes, azides), derivatives of this compound could be transformed into photoaffinity probes or affinity-based probes. researchgate.net
These probes would enable the identification of direct binding partners in complex biological mixtures, such as cell lysates or even in living cells. For instance, a "clickable" photoaffinity probe based on the this compound scaffold could be used to covalently label its cellular targets, which can then be enriched and identified using mass spectrometry-based proteomics. This approach would provide direct evidence of target engagement and could uncover previously unknown off-targets, contributing to a more complete understanding of the compound's mechanism of action. researchgate.net
Furthermore, fluorescently labeled derivatives could be synthesized to visualize the subcellular localization of the compound and its targets, providing valuable insights into its cellular activity. rsc.org
Integration with Chemical Genetics Approaches
Chemical genetics utilizes small molecules to rapidly and conditionally control the function of specific proteins, offering a powerful alternative to traditional genetic methods. The this compound scaffold is well-suited for integration into chemical genetics strategies, particularly the "bump-and-hole" approach for engineering analog-sensitive kinases.
This strategy involves creating a mutation in the ATP-binding pocket of a target kinase (the "hole") to accommodate a bulky analog of an inhibitor (the "bumped" inhibitor) that does not inhibit the wild-type kinase. Given that many kinase inhibitors are based on pyrimidine scaffolds, this compound could be modified to serve as a selective inhibitor for an engineered kinase. For example, by introducing a larger substituent at a suitable position, a derivative could be synthesized that specifically and potently inhibits the mutant kinase without affecting other kinases in the cell. This would allow for the precise dissection of the cellular functions of that specific kinase.
Strategies for Lead Optimization and Scaffold Diversity Expansion
Assuming that initial screening efforts identify promising biological activity for this compound, a robust lead optimization program will be necessary to enhance its potency, selectivity, and drug-like properties. wuxiapptec.com
Lead Optimization Strategies:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentyl group and the amino substituents at the 4 and 5 positions of the pyrimidine ring will be crucial to understand the structural requirements for optimal activity. For instance, exploring different ring sizes and stereochemistries for the cycloalkyl group, as well as a variety of aryl and heteroaryl substitutions on the amino groups, could lead to significant improvements in potency and selectivity. rsc.orgnih.gov
Property-Based Optimization: Concurrently with SAR studies, it will be important to optimize the physicochemical properties of the compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This includes tuning parameters such as solubility, lipophilicity, and metabolic stability. wuxiapptec.com
Scaffold Diversity Expansion:
To explore a wider chemical space and identify novel intellectual property, strategies for expanding the scaffold diversity should be employed.
Scaffold Hopping: This involves replacing the central pyrimidine core with other heterocyclic systems that maintain the key pharmacophoric features. For example, exploring related scaffolds like pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, or even non-pyrimidine cores could lead to the discovery of novel chemotypes with improved properties. acs.orgnih.gov
Combinatorial Chemistry: The synthesis of focused libraries of analogs around the this compound scaffold can be accelerated using combinatorial chemistry approaches. This would enable the rapid exploration of a wide range of substituents and the efficient generation of SAR data.
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of N4-Cyclopentylpyrimidine-4,5-diamine?
- Answer : The compound has the molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol . Its structure features a pyrimidine core substituted with a cyclopentyl group at the N4 position and amino groups at positions 4 and 5. Key properties include solubility in polar aprotic solvents (e.g., DCM) and stability under inert conditions. Basic characterization involves ¹H/¹³C NMR for confirming substitution patterns and HPLC for purity assessment (≥95%) .
Q. What are the common synthetic routes for This compound?
- Answer : Synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine-4,5-diamine) with cyclopentylamine. For example:
- Step 1 : React 2-chloropyrimidine-4,5-diamine with cyclopentylamine in a polar solvent (e.g., DCM) under reflux .
- Step 2 : Neutralize with aqueous NaHCO₃ to isolate the product .
- Purification : Use column chromatography or recrystallization to achieve >90% purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of This compound to improve yield and purity?
- Answer :
- Reaction Solvent : Replace DCM with acetonitrile to enhance reaction rates (evidenced in analogous syntheses) .
- Catalysts : Add catalytic iodine to facilitate cyclopentylamine substitution .
- Purification : Use continuous flow reactors for scalable production, reducing by-products .
- Yield Comparison :
| Method | Solvent | Catalyst | Yield |
|---|---|---|---|
| Traditional | DCM | None | 65% |
| Optimized | MeCN | I₂ | 85% |
Q. What analytical techniques resolve structural ambiguities in This compound derivatives?
- Answer :
- X-ray Crystallography : Use SHELX programs for structure refinement, especially for resolving cyclopentyl conformation .
- 2D NMR (HSQC/HMBC) : Assigns proton-carbon correlations to distinguish between positional isomers .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 179.13) .
Q. How do structural modifications of the cyclopentyl group impact biological activity?
- Answer :
- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce binding affinity to enzyme active sites, as seen in anti-TB assays .
- Electron-Withdrawing Groups : Fluorination of the cyclopentyl ring enhances metabolic stability but may reduce solubility .
- Biological Testing : Use in vitro MIC assays against Mycobacterium tuberculosis (e.g., MIC ≤ 2 µg/mL indicates potency) .
Q. What challenges arise in crystallizing This compound for X-ray studies?
- Answer :
- Solvent Choice : High volatility solvents (e.g., ether) promote rapid crystallization but may trap solvent molecules .
- Twinned Crystals : Use SHELXL for refining twinned data, adjusting HKLF 5 parameters .
- Temperature : Crystallize at −20°C to slow nucleation and improve crystal quality .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the biological activity of This compound derivatives?
- Answer :
- Source Variation : Discrepancies in IC₅₀ values may stem from differences in assay conditions (e.g., pH, cell lines). Standardize protocols using CLSI guidelines .
- Impurity Interference : Low-purity samples (e.g., <90%) can falsely inflate activity. Validate with HPLC and re-test .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out misassigned regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
